Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
Description
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyridine ring (thienopyridine scaffold) with a chlorine substituent at position 7 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug development. For instance, the carboxylic acid form (7-chlorothieno[2,3-c]pyridine-2-carboxylic acid, CAS 1360902-95-9) has a molecular formula of C₈H₄ClNO₂S and a molar mass of 213.64 g/mol . The ethyl ester derivative is presumed to exhibit enhanced solubility and reactivity due to the ester group, which is critical for further functionalization in synthetic pathways.
Properties
IUPAC Name |
ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYDVQGNZSAXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues: Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridine derivatives share a fused pyrrole-pyridine core but differ in substituent positions and functional groups. Key examples include:
Key Observations :
- Substituent Effects : Chlorine at position 5 or 7 (electron-withdrawing) reduces yield compared to methoxy-substituted derivatives (electron-donating), which achieve higher yields (75–85%) .
- Physical Properties : Methoxy derivatives exhibit higher melting points (e.g., 134–135°C for 7-OCH₃) due to enhanced crystallinity .
- Applications : Bromo and chloro derivatives are prioritized in drug development for their versatility in cross-coupling reactions .
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine compounds feature a thiophene-pyridine fusion but differ in ring junction positions. Examples include:
Key Observations :
Comparative Analysis: Thieno vs. Pyrrolo Derivatives
| Parameter | Thieno[2,3-c]pyridine Derivatives | Pyrrolo[2,3-c]pyridine Derivatives | Thieno[2,3-b]pyridine Derivatives |
|---|---|---|---|
| Core Structure | Thiophene + pyridine (c-junction) | Pyrrole + pyridine (c-junction) | Thiophene + pyridine (b-junction) |
| Electronic Effects | Electron-deficient (thiophene) | Electron-rich (pyrrole) | Electron-deficient (thiophene) |
| Synthetic Yield | Limited data (inferred moderate) | 60–85% | Up to 71% |
| Applications | Potential kinase inhibitors | Drug intermediates, biologics | Antitumor agents, catalysis |
Critical Insights :
- Reactivity: Pyrrolo derivatives are more reactive in electrophilic substitutions due to the electron-rich pyrrole ring, whereas thieno derivatives favor nucleophilic aromatic substitution .
- Drug Development: Pyrrolo scaffolds dominate pharmaceutical research (e.g., kinase inhibitors), while thieno analogs are emerging in oncology .
Biological Activity
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and antitumor properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thieno-pyridine framework with a chlorine substituent at the 7-position and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 241.69 g/mol. The unique substitution pattern enhances its interaction capabilities with biological targets, contributing to its pharmacological potential .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains. Notably, compounds related to this structure have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human cancer cells, making it a candidate for further development in cancer therapy .
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The presence of the chlorine atom enhances the compound's ability to form strong interactions with proteins and enzymes involved in critical biological pathways, potentially leading to inhibition or modulation of their functions .
Table 1: Summary of Biological Activities
| Activity | Type | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Antitumor | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | Various enzymes | Modulation of enzyme activity |
Case Study: Antimicrobial Efficacy
In a recent study, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µM, indicating strong antimicrobial potential. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis .
Case Study: Antitumor Activity in Cell Lines
Another research effort focused on the cytotoxicity of this compound against various cancer cell lines including HeLa and MCF-7. The compound showed IC50 values ranging from 10 to 30 µM, suggesting significant antitumor activity. Flow cytometry analysis confirmed that the compound induces apoptosis through the intrinsic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
